N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine
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Description
The compound “N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine” belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of substituted aminotriazoles with various bifunctional compounds . The choice of substituents can greatly influence the properties and potential applications of the resulting compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-a]pyrazine ring, which is isoelectronic with the purine ring . This ring system has been proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the choice of substituents on the triazole ring . For instance, phenyl groups at certain positions have been found to play a crucial role in exerting high activity .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the available resources, many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs with diverse mechanisms of action, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities .
Future Directions
Given the versatility of the 1,2,4-triazolo[4,3-a]pyrazine scaffold, there is potential for further exploration and development of related compounds in drug design . Future research could focus on investigating different substituents and their effects on the compound’s properties and biological activities .
Properties
IUPAC Name |
N,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-18-19-14-13(17-5-6-22(10)14)20(2)11-8-21(9-11)12-7-15-3-4-16-12/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVIIDRMYHQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N(C)C3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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